![molecular formula C9H4F6O2 B6342598 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98% CAS No. 1111737-49-5](/img/structure/B6342598.png)
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H4F6O2 . It is an intermediate used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid consists of a phenyl ring substituted with trifluoromethyl groups at the 2, 3, and 6 positions . The exact structure can be represented by the SMILES string: FC1=NC(F)=C(F)C(=C1)C(F)(F)F .Scientific Research Applications
Synthesis of Potential Antithrombotics
This compound has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots (thrombi), which can block blood vessels and cause serious medical conditions such as strokes or heart attacks.
Lipoxygenase Inhibitors
It has also been used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. Inhibitors of these enzymes can potentially be used to treat inflammatory diseases.
Synthesis of PPARγ/δ Dual Agonists
4-(Trifluoromethyl)phenylacetic acid, a compound similar to 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, has been used to synthesize PPARγ/δ dual agonists . These agonists can potentially be used in the treatment of metabolic disorders.
Preparation of Heterocyclic Xanthine Derivatives
The same compound has also been used to prepare heterocyclic xanthine derivatives . These derivatives can act as highly potent and selective human A2B adenosine receptor antagonists, which have potential therapeutic applications in various diseases, including inflammatory and cardiovascular diseases.
Safety and Hazards
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis ofPPARγ/δ dual agonists and heterocyclic xanthine derivatives , which are potent and selective human A2B adenosine receptor antagonists .
Mode of Action
It is known to undergodiolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may influence theperoxisome proliferator-activated receptor (PPAR) pathways and adenosine receptor signaling .
Result of Action
As an intermediate in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may contribute to the biological activities of these compounds .
Action Environment
It is recommended to store the compound in asealed, dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
properties
IUPAC Name |
2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIGWTZDPRRXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.